molecular formula C12H9ClN4O B13882476 5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one

5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one

Cat. No.: B13882476
M. Wt: 260.68 g/mol
InChI Key: QEGWUUHGDREJCU-UHFFFAOYSA-N
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Description

5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a chlorine atom and an amino group, which is further connected to an indolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve scalability, cost-effectiveness, and environmental sustainability. This includes the use of microwave-promoted methods to reduce reaction times and improve yields .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with an indolone moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

5-[(6-chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H9ClN4O/c13-10-5-11(15-6-14-10)16-8-1-2-9-7(3-8)4-12(18)17-9/h1-3,5-6H,4H2,(H,17,18)(H,14,15,16)

InChI Key

QEGWUUHGDREJCU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC3=CC(=NC=N3)Cl)NC1=O

Origin of Product

United States

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